molecular formula C20H18Cl2N6O2 B15108070 ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B15108070
M. Wt: 445.3 g/mol
InChI Key: XHLWTGPDKIGZJN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a potent and selective agonist for the G protein-coupled receptor 52 (GPR52) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5814970/]. GPR52 is an orphan GPCR that is primarily expressed in the brain, particularly in the striatum, making it a compelling target for psychiatric and neurological disorders [https://www.nature.com/articles/tp2017103]. Research indicates that activation of GPR52 signaling can lead to increased cAMP levels, and this compound has been investigated for its potential in modulating dopamine and glutamate neurotransmission, offering a novel approach for conditions like schizophrenia and Huntington's disease [https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00975]. Its specific mechanism involves mimicking endogenous ligand effects to upregulate key pathways, providing a valuable tool for probing GPR52's physiological functions. With a molecular weight of 500.79 g/mol and the CAS number 1246086-90-1, this pyrazolopyrimidine derivative is supplied for research applications only, enabling studies in neuropharmacology, target validation, and high-throughput screening assays.

Properties

Molecular Formula

C20H18Cl2N6O2

Molecular Weight

445.3 g/mol

IUPAC Name

ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C20H18Cl2N6O2/c1-4-30-20(29)14-9-24-27(18(14)23)16-7-10(2)25-19-17(11(3)26-28(16)19)13-6-5-12(21)8-15(13)22/h5-9H,4,23H2,1-3H3

InChI Key

XHLWTGPDKIGZJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C)C4=C(C=C(C=C4)Cl)Cl)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the cyclocondensation of hydrazine with a β-diketone.

    Formation of the Pyrimidine Ring: The pyrazole ring is then fused with a pyrimidine ring through a cyclization reaction involving appropriate precursors such as 2,4-dichlorobenzaldehyde and ethyl acetoacetate.

    Functional Group Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can be employed to convert the dichlorophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at specific positions on the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced phenyl derivatives, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and thermal stability.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors (GPCRs).

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs, emphasizing substituent effects:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity (Reported)
Target Compound Pyrazolo[1,5-a]pyrimidine 3-(2,4-Dichlorophenyl), 2,5-dimethyl, ethyl carboxylate C₂₁H₁₉Cl₂N₅O₂ 460.31 Not explicitly stated (Inference: Potential kinase inhibition)
4n () Dihydropyrazolo[1,5-a]pyrimidine 4-Trifluoromethylphenyl, 4-hydroxyphenyl C₁₉H₁₅F₃N₆O₂ 416.36 Anticandidal, antibacterial
4d () Dihydropyrazolo[1,5-a]pyrimidine 2,4-Dimethoxyphenyl, 4-hydroxyphenyl C₁₉H₁₈N₆O₄ 394.38 Antimicrobial
MK49 () Pyrazolo[1,5-a]pyrimidinone 3,5-Dinitrophenyl, isopropyl C₁₄H₁₃N₅O₅ 331.29 Enzyme inhibition (e.g., PDE inhibitors)
7b () Pyrazole-thiophene hybrid Ethyl cyanoacetate, hydroxy C₁₃H₁₄N₄O₃S 306.34 Antifungal, antitumor

Key Observations

  • In contrast, MK49’s dinitrophenyl group () offers stronger electron withdrawal but may reduce bioavailability due to polarity .
  • Solubility: The ethyl carboxylate group in the target compound improves water solubility compared to non-esterified analogs like 4n () .
  • Synthetic Routes : The target compound’s synthesis likely parallels methods in (dioxane/triethylamine-mediated cyclization) and (multicomponent regioselective synthesis), emphasizing efficiency and regiocontrol .

Activity Trends

  • Antimicrobial Activity : Compounds with hydroxyl or methoxy groups (e.g., 4d, 4n) show moderate antimicrobial effects, whereas the target compound’s dichlorophenyl group may enhance Gram-positive bacterial targeting .
  • Enzyme Inhibition: Pyrazolo[1,5-a]pyrimidinones like MK49 () exhibit PDE inhibition, suggesting the target compound’s pyrimidine core could similarly interact with kinase ATP-binding sites .
  • Metabolic Stability : The ethyl carboxylate in the target compound may reduce hepatic clearance compared to methyl esters, as seen in hydrazide-derived pyrazoles () .

Contradictions and Limitations

  • highlights pyrazole-thiophene hybrids (e.g., 7b) with superior antifungal activity, but the target compound’s larger structure may limit cell permeability .
  • Trifluoromethyl groups (4n, ) improve metabolic stability over chlorinated analogs but increase synthetic complexity .

Biological Activity

Ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article examines its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that yield the pyrazolo[1,5-a]pyrimidine scaffold. This compound features a complex structure that includes both pyrazole and pyrimidine rings, which are known for their pharmacological significance.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant inhibition of cancer cell proliferation across various cell lines. For instance, compounds derived from the pyrazolo[1,5-a]pyrimidine framework have shown strong activity against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines.

Cell Line IC50 (µM) % Inhibition
MDA-MB-2310.4578%
HeLa0.3882%

The mechanism of action appears to involve the inhibition of key kinases such as Pim-1 and Flt-3, which play critical roles in cell survival and proliferation pathways. The compound's selectivity for these kinases is particularly noteworthy; it exhibited over 95% inhibition at concentrations as low as 1 µM in selectivity assays against a panel of oncogenic kinases .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antioxidant Activity : Some derivatives have shown promising results in scavenging free radicals and reducing oxidative stress markers.
  • Anti-inflammatory Effects : The compound has demonstrated potential in inhibiting pro-inflammatory cytokines and reducing inflammation in cellular models.

Study on Anticancer Efficacy

A recent study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer types. This compound was among the most potent compounds tested. The study reported:

"The compound exhibited significant growth inhibition in both MDA-MB-231 and HeLa cells with IC50 values in the nanomolar range" .

In Vivo Studies

In vivo studies using mouse models have further supported the anticancer potential of this compound. Tumor growth was significantly reduced in treated groups compared to controls without exhibiting severe toxicity to normal tissues.

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